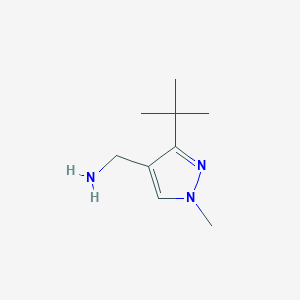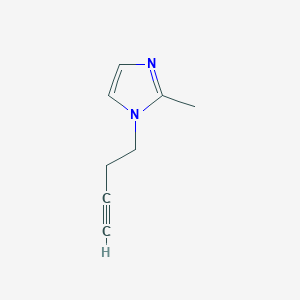![molecular formula C10H15ClN2S B1462258 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine CAS No. 1039895-17-4](/img/structure/B1462258.png)
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine
Vue d'ensemble
Description
1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine, also known as 5-Chloro-2-methylthiophen-4-ylpiperidin-1-amine or 5-CTMP, is a novel compound with a wide range of applications in scientific research. It is a synthetic molecule that has been used in a variety of laboratory experiments and has been studied extensively in the past decade.
Applications De Recherche Scientifique
5-CTMP has been used in a variety of scientific research applications. It has been studied as a potential anti-inflammatory agent and has been used in experiments to investigate the mechanism of action of certain drugs. 5-CTMP has also been used to study the pharmacokinetics of certain drugs, as well as to study the effects of certain drugs on the central nervous system. Additionally, 5-CTMP has been used in experiments to study the effects of certain drugs on the cardiovascular system.
Mécanisme D'action
The exact mechanism of action of 5-CTMP is still not fully understood. However, it is believed that 5-CTMP binds to certain receptors in the body, which activates certain signaling pathways. These pathways then lead to the desired biological effect. Additionally, it is believed that 5-CTMP can interact with certain enzymes in the body, which can lead to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CTMP are still being investigated. However, it is believed that 5-CTMP can reduce inflammation, reduce pain, and reduce the risk of certain diseases. Additionally, 5-CTMP has been shown to have anti-bacterial, anti-viral, and anti-fungal properties. Additionally, 5-CTMP has been shown to have anti-cancer properties and has been studied as a potential treatment for certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages to using 5-CTMP in laboratory experiments. 5-CTMP is a relatively simple molecule to synthesize and is relatively inexpensive. Additionally, 5-CTMP is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-CTMP in laboratory experiments. For example, 5-CTMP is not water-soluble and therefore must be dissolved in an organic solvent prior to use. Additionally, 5-CTMP is not very soluble in certain solvents and therefore may not be suitable for certain types of experiments.
Orientations Futures
There are several potential future directions for research into 5-CTMP. These include further investigation into the mechanism of action of 5-CTMP, further investigation into the biochemical and physiological effects of 5-CTMP, and further investigation into the potential therapeutic applications of 5-CTMP. Additionally, further research into the synthesis of 5-CTMP and the optimization of the synthesis process is needed. Finally, further research into the potential toxicological effects of 5-CTMP is needed.
Propriétés
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOBZWNYUWODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)







![3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1462192.png)
![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-ol](/img/structure/B1462193.png)


![N-[(2,4-dichlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462197.png)
![3-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B1462198.png)